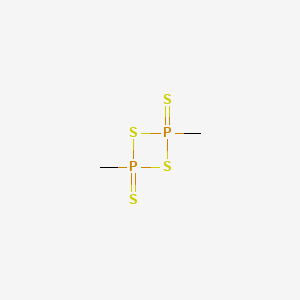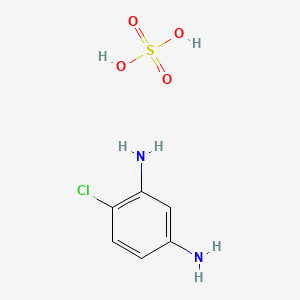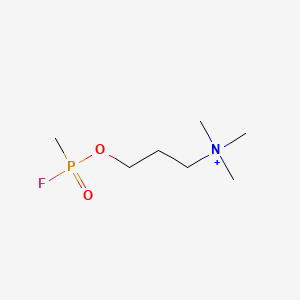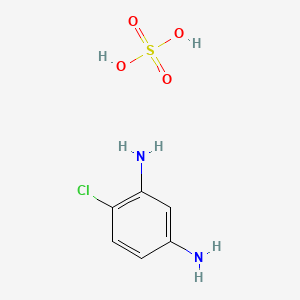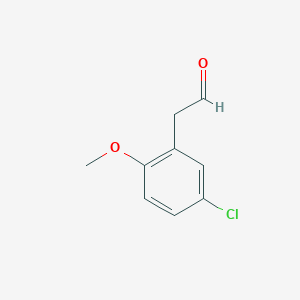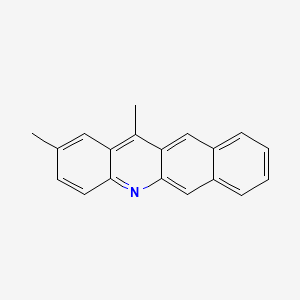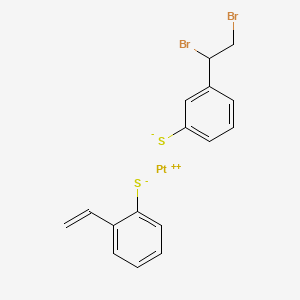
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- is a platinum-based compound with the molecular formula C16H14Br2PtS2 and a molecular weight of 625.3044 This compound is notable for its unique coordination chemistry, involving both dibromoethyl and ethenylbenzenethiolato ligands
Métodos De Preparación
The synthesis of Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- typically involves the reaction of platinum precursors with the appropriate thiolato ligands. One common method involves the use of platinum(II) chloride as a starting material, which reacts with 2-(1,2-dibromoethyl)benzenethiol and 2-(eta2-ethenyl)benzenethiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine .
Análisis De Reacciones Químicas
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) species, which may involve the addition of oxygen or other oxidizing agents.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0), often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the thiolato ligands are replaced by other ligands such as phosphines or amines.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Platinum compounds are studied for their potential use in biological imaging and as probes for detecting specific biomolecules.
Medicine: Similar to other platinum-based drugs, this compound is investigated for its anticancer properties, particularly its ability to bind to DNA and inhibit cell division.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- involves its interaction with biological molecules. In the context of anticancer activity, the compound binds to DNA, forming cross-links that disrupt the DNA structure and inhibit replication. This leads to cell cycle arrest and apoptosis (programmed cell death). The compound’s ability to form stable complexes with various ligands also makes it a versatile tool in catalysis and materials science .
Comparación Con Compuestos Similares
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- can be compared with other platinum-based compounds such as:
Cisplatin: A well-known anticancer drug that forms DNA cross-links, leading to cell death.
Carboplatin: Similar to cisplatin but with a different ligand structure, offering reduced side effects.
Oxaliplatin: Another anticancer agent with a distinct mechanism of action involving the formation of platinum-DNA adducts.
Platinum(II) complexes with phenylpyridine and benzene-1,2-dithiolate ligands:
Each of these compounds has unique properties and applications, highlighting the versatility of platinum chemistry in various fields.
Propiedades
Número CAS |
73381-15-4 |
|---|---|
Fórmula molecular |
C16H14Br2PtS2 |
Peso molecular |
625.3 g/mol |
Nombre IUPAC |
3-(1,2-dibromoethyl)benzenethiolate;2-ethenylbenzenethiolate;platinum(2+) |
InChI |
InChI=1S/C8H8Br2S.C8H8S.Pt/c9-5-8(10)6-2-1-3-7(11)4-6;1-2-7-5-3-4-6-8(7)9;/h1-4,8,11H,5H2;2-6,9H,1H2;/q;;+2/p-2 |
Clave InChI |
SNTYWHYZEIBUFZ-UHFFFAOYSA-L |
SMILES canónico |
C=CC1=CC=CC=C1[S-].C1=CC(=CC(=C1)[S-])C(CBr)Br.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


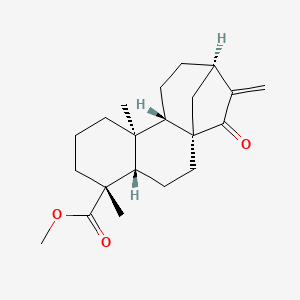
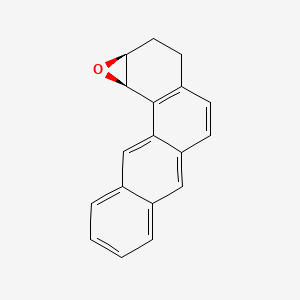
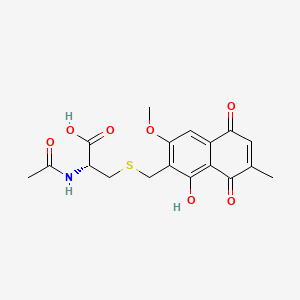
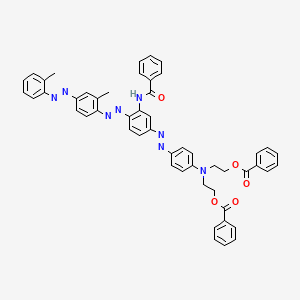
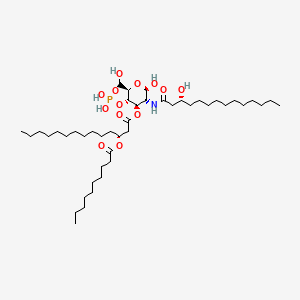
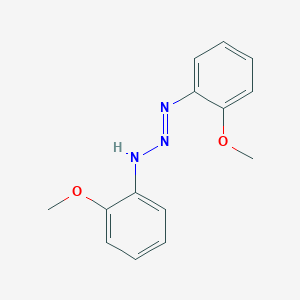
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)
